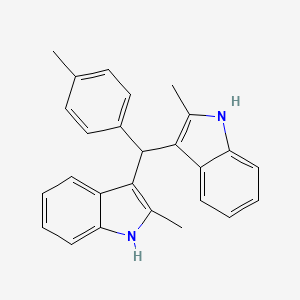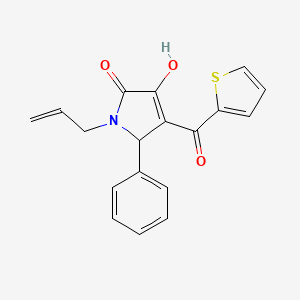![molecular formula C25H22N2O4 B15099463 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione](/img/structure/B15099463.png)
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphtho[2,3-b]furan-4,9-dione core, a methyl group at position 2, and a benzylpiperazinyl carbonyl group at position 3. Naphthoquinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of naphtho[2,3-b]furan-4,9-diones typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions allows for the efficient and scalable production of these compounds under environmentally friendly conditions.
化学反应分析
Types of Reactions
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl and quinone positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, visible light, and various nucleophiles and oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or under mild heating.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives.
科学研究应用
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the benzylpiperazinyl group may interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other naphthoquinones and their derivatives, such as:
- 2-Hydroxy-1,4-naphthoquinone
- 2-Methyl-1,4-naphthoquinone
- 3-{[4-Benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione
Uniqueness
2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is unique due to its specific structural features, including the presence of both a naphtho[2,3-b]furan-4,9-dione core and a benzylpiperazinyl carbonyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C25H22N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C25H22N2O4/c1-16-20(21-22(28)18-9-5-6-10-19(18)23(29)24(21)31-16)25(30)27-13-11-26(12-14-27)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3 |
InChI 键 |
BXIZAWWMGFCWBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
![N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)



![4-[(Diisobutylamino)-methyl]-6-hydroxy-7-phenyl-chromen-2-one](/img/structure/B15099444.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15099450.png)
![3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B15099453.png)
![2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099454.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B15099464.png)
![6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15099466.png)
![2-(4-chlorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15099472.png)
![8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole](/img/structure/B15099481.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B15099482.png)
